molecular formula C21H15F2N3OS2 B12136301 N-(2,4-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

N-(2,4-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B12136301
M. Wt: 427.5 g/mol
InChI Key: QSEOKROBFKABIS-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyrimidine-acetamide class, characterized by a thieno[2,3-d]pyrimidine core linked via a sulfanyl (-S-) bridge to an acetamide moiety. Key structural features include:

  • Thieno[2,3-d]pyrimidine ring: A fused heterocycle with sulfur and nitrogen atoms, substituted at position 5 with a 4-methylphenyl group.

This scaffold is designed for pharmacological applications, leveraging the thienopyrimidine core’s role in kinase inhibition and the acetamide’s versatility in modulating solubility and target affinity.

Properties

Molecular Formula

C21H15F2N3OS2

Molecular Weight

427.5 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C21H15F2N3OS2/c1-12-2-4-13(5-3-12)15-9-28-20-19(15)21(25-11-24-20)29-10-18(27)26-17-7-6-14(22)8-16(17)23/h2-9,11H,10H2,1H3,(H,26,27)

InChI Key

QSEOKROBFKABIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Thieno[2,3-d]pyrimidine Derivatives
  • This compound exhibits distinct crystallographic packing due to planar geometry .
Thieno[3,2-d]pyrimidine Variants
  • 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide: Features a partially saturated thienopyrimidine ring, improving solubility but reducing rigidity. The 4-(trifluoromethoxy)phenyl group increases metabolic stability compared to the target compound’s difluorophenyl group .

Substituent Effects on Activity and Physicochemical Properties

Compound Name Core Structure Key Substituents Biological Activity Melting Point/°C Reference
Target Compound Thieno[2,3-d]pyrimidine 5-(4-Methylphenyl), N-(2,4-difluorophenyl) Not reported (structural analog of anti-cancer agents) N/A
Compound 8 () Thieno[2,3-d]pyrimidin-4-one 5-(Thiophen-2-yl), N-(2,3-dimethoxyphenyl) Anti-breast cancer (IC₅₀ = 12 µM) 280–282
N-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide Pyrimidine 4,6-Dimethylpyrimidine, N-(4-methylpyridin-2-yl) Intermediate for bioactive molecules N/A
SIRT2-14a () Pyrimidine Naphthalen-1-yl, 4,6-dimethylpyrimidine SIRT2 inhibition (Resolution: 1.77 Å) N/A


Key Observations :

  • Fluorine Substitution: The 2,4-difluorophenyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to non-fluorinated analogs (e.g., Compound 8 in , logP ~2.8) .
  • Methyl vs.

Structural and Crystallographic Insights

  • Dihedral Angles: In N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, the pyrimidine and benzene rings form a dihedral angle of 85.2°, influencing crystal packing and solubility .
  • Hydrogen Bonding : The acetamide carbonyl in ’s compound participates in N–H···O interactions, stabilizing the crystal lattice .

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